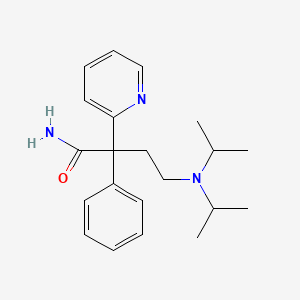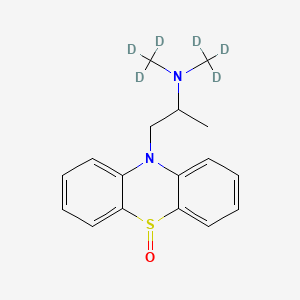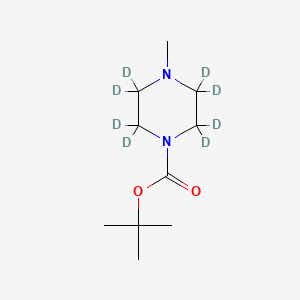
Mesalazine-13C6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesalazine-13C6 Hydrochloride, also known as 5-Aminosalicylic acid-13C6 hydrochloride, is a carbon-13 labeled derivative of mesalazine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of mesalazine. Mesalazine itself is an anti-inflammatory drug used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-13C6 Hydrochloride involves the incorporation of carbon-13 isotopes into the mesalazine molecule. This is typically achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The process involves:
Nitration: The nitration of carbon-13 labeled benzene to produce nitrobenzene-13C6.
Reduction: The reduction of nitrobenzene-13C6 to aniline-13C6.
Diazotization: The diazotization of aniline-13C6 followed by a Sandmeyer reaction to introduce the carboxyl group, forming 5-aminosalicylic acid-13C6.
Hydrochloride Formation: The final step involves the conversion of 5-aminosalicylic acid-13C6 to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Mesalazine-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions
Major Products:
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields the amine form of the compound.
Substitution: Results in halogenated derivatives
Scientific Research Applications
Mesalazine-13C6 Hydrochloride is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesalazine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Inflammatory Bowel Disease Research: Understanding the mechanism of action and therapeutic effects in treating inflammatory bowel diseases.
Drug Development: Used in the development of new formulations and delivery systems for mesalazine .
Mechanism of Action
The exact mechanism of action of Mesalazine-13C6 Hydrochloride is not fully understood, but it is believed to exert its effects through:
Inhibition of Prostaglandin Synthesis: Reducing inflammation by inhibiting the cyclooxygenase pathway.
Interference with Leukotriene Synthesis: Preventing leukocyte migration and reducing inflammation.
Scavenging Free Radicals: Acting as a potent scavenger of free radicals, thereby reducing oxidative stress
Comparison with Similar Compounds
Mesalazine: The non-labeled form of the compound.
Sulfasalazine: A prodrug that is metabolized to mesalazine in the body.
Olsalazine: Another prodrug that releases mesalazine upon metabolism .
Uniqueness: Mesalazine-13C6 Hydrochloride is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of mesalazine is crucial .
Properties
IUPAC Name |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSNTURHSOKTM-BVNCJLROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678680 |
Source


|
| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-47-3 |
Source


|
| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
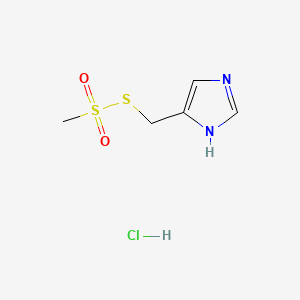

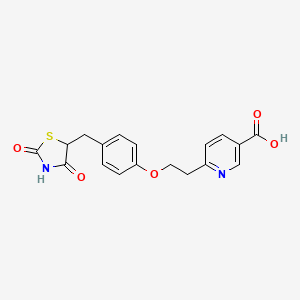
![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
